blumenol B

Vue d'ensemble

Description

Le facteur d'induction de la différenciation 3 (DIF-3) est un composé chimique initialement isolé du champignon slime cellulaire Dictyostelium discoideum. Le DIF-3 est connu pour ses puissantes propriétés antitumorales et sa capacité à induire la différenciation dans certains types de cellules. Il agit en activant la kinase 3 bêta de la glycogène synthase (GSK-3β), ce qui facilite la dégradation de la cycline D1 et de c-Myc, entraînant une diminution de l'expression de ces protéines .

Applications De Recherche Scientifique

DIF-3 has a wide range of scientific research applications, including:

Chemistry: DIF-3 and its derivatives are used as chemical probes to study cellular signaling pathways and protein interactions.

Biology: DIF-3 is used to investigate cell differentiation, proliferation, and apoptosis in various cell types.

Medicine: DIF-3 has shown promise as an anti-tumor agent, particularly in the treatment of leukemia and other cancers. It is also being studied for its potential to modulate immune responses and treat inflammatory diseases.

Industry: DIF-3 is used in the development of new pharmaceuticals and as a tool for drug discovery and development

Mécanisme D'action

Target of Action

Blumenol B, a C13 nor-isoprenoid, can be isolated from the leaves of Casearia sylvestris . It primarily targets arbuscular mycorrhizal fungi (AMF), which are soil fungi that form symbiotic relationships with most land plants . These fungi play a crucial role in facilitating nutrient exchange, particularly phosphorus, between the soil and the plant .

Mode of Action

It has been observed that the presence of this compound is positively correlated with the colonization of roots by amf . This suggests that this compound may play a role in facilitating or signaling the symbiotic relationship between the plant and the AMF .

Biochemical Pathways

this compound is part of the apocarotenoid pathway, which is derived from the cleavage of carotenoids . In the context of AMF symbiosis, it has been suggested that this compound, along with other blumenols, are synthesized and transported from roots to shoots . This indicates that the synthesis of this compound is likely linked to the biochemical pathways involved in AMF colonization and symbiosis .

Pharmacokinetics

It has been observed that this compound accumulates in both the roots and the shoots of plants that have established a symbiotic relationship with amf . This suggests that this compound is synthesized in the roots and then transported to the shoots .

Result of Action

The presence of this compound in plants is associated with successful colonization by AMF . This colonization results in a mutualistic relationship where the plant provides the fungus with sugars and other molecules, and in return, the fungus supplies the plant with phosphorus and other nutrients . Therefore, the action of this compound is associated with improved nutrient uptake and potentially enhanced plant growth and health .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of AMF in the soil and the nutrient status of the soil . The synthesis and accumulation of this compound appear to be upregulated in response to AMF colonization, suggesting that the presence of AMF in the environment is a key factor influencing the action of this compound .

Analyse Biochimique

Biochemical Properties

Blumenol B, like other blumenols, is involved in biochemical reactions related to plant-fungi symbiosis . It interacts with various biomolecules, including enzymes and proteins, within both the plant and fungal cells . The nature of these interactions is complex and multifaceted, involving both the synthesis and transport of this compound from roots to shoots .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, the presence of this compound is indicative of arbuscular mycorrhizal fungi colonization in plant roots .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis in the roots and transport to the shoots . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound levels reliably indicate arbuscular mycorrhizal fungi colonization three weeks after inoculation . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to plant-fungi symbiosis . It interacts with various enzymes and cofactors within these pathways . The presence of this compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported from the roots to the shoots in plants . This transport process involves specific transporters and binding proteins . The distribution of this compound within cells and tissues can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the roots of plants, where it is synthesized . From there, it is transported to the shoots . The activity or function of this compound can be affected by its subcellular localization .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du DIF-3 implique plusieurs étapes, en commençant par des matières premières facilement disponibles. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté désirés du produit .

Méthodes de production industrielle

La production industrielle de DIF-3 suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour surveiller et contrôler les paramètres de réaction. Le produit final est purifié en utilisant des techniques telles que la chromatographie et la recristallisation pour atteindre les normes de pureté requises .

Analyse Des Réactions Chimiques

Types de réactions

Le DIF-3 subit diverses réactions chimiques, notamment :

Oxydation : Le DIF-3 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du DIF-3, modifiant ses propriétés chimiques et ses effets biologiques.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de DIF-3, ce qui peut améliorer son activité ou sa stabilité

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de DIF-3, chacun ayant des propriétés chimiques et biologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le DIF-3 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le DIF-3 et ses dérivés sont utilisés comme sondes chimiques pour étudier les voies de signalisation cellulaire et les interactions protéiques.

Biologie : Le DIF-3 est utilisé pour étudier la différenciation, la prolifération et l'apoptose cellulaires dans divers types de cellules.

Médecine : Le DIF-3 a montré un potentiel prometteur en tant qu'agent antitumoral, en particulier dans le traitement de la leucémie et d'autres cancers. Il est également étudié pour son potentiel à moduler les réponses immunitaires et à traiter les maladies inflammatoires.

Industrie : Le DIF-3 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil pour la découverte et le développement de médicaments

Mécanisme d'action

Le DIF-3 exerce ses effets en activant la kinase 3 bêta de la glycogène synthase (GSK-3β), ce qui entraîne la dégradation de la cycline D1 et de c-Myc. Cela entraîne une diminution de l'expression de ces protéines, inhibant la prolifération cellulaire et induisant l'arrêt du cycle cellulaire. Le DIF-3 inhibe également la voie de signalisation Wnt/β-caténine, contribuant davantage à ses effets antitumoraux. Le composé se localise principalement dans les mitochondries, où il perturbe l'activité mitochondriale et induit l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le DIF-3 fait partie d'une famille de facteurs d'induction de la différenciation, notamment le DIF-1 et le DIF-2. Bien que tous ces composés partagent des structures de base similaires, ils diffèrent par leurs groupes fonctionnels et leurs activités biologiques. Le DIF-3 est unique dans ses puissantes propriétés antitumorales et sa capacité à induire l'arrêt du cycle cellulaire par l'activation de la GSK-3β. D'autres composés similaires comprennent le butoxy-DIF-3 (Bu-DIF-3) et divers dérivés fluorescents comme le BODIPY-DIF-3, qui sont utilisés pour étudier la localisation cellulaire et la fonction des molécules de type DIF-3 .

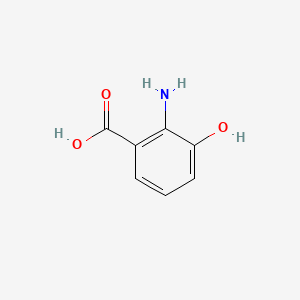

Propriétés

IUPAC Name |

(4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(CC[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

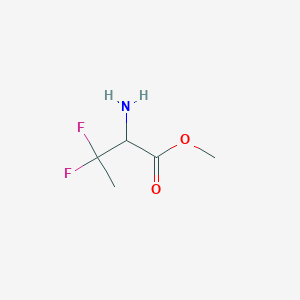

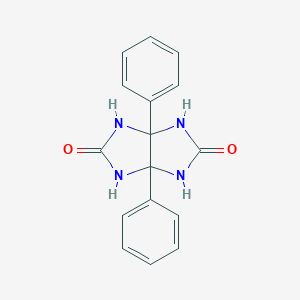

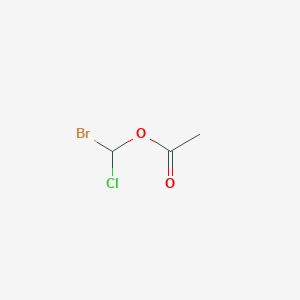

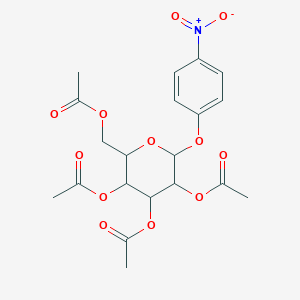

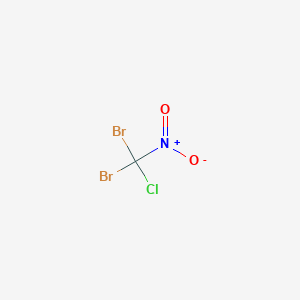

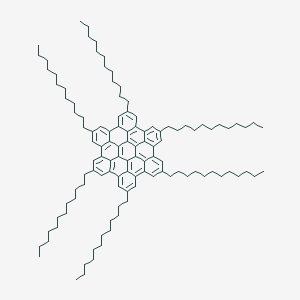

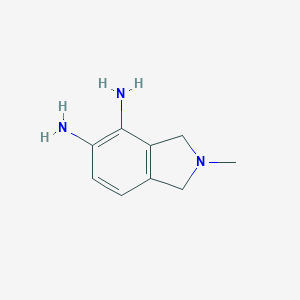

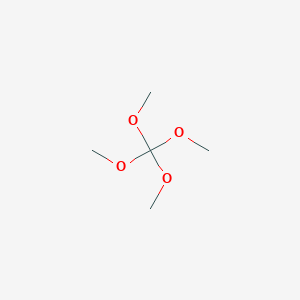

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)